Oxalato de amonio monohidratado

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Analytical Chemistry

Role as a Reagent

Ammonium oxalate monohydrate is extensively used in analytical chemistry for the quantitative analysis of metal ions. It forms stable complexes with calcium, lead, and rare earth metals, facilitating their detection and quantification in various samples.

| Metal Ion | Detection Method | Reference |

|---|---|---|

| Calcium | Titration with ammonium oxalate | |

| Lead | Colorimetric methods | |

| Rare Earth Metals | Spectroscopic techniques |

Biochemistry

Protein Crystallization

In biochemistry, ammonium oxalate monohydrate is used in protein crystallization studies. Its ability to form well-defined crystals is crucial for understanding protein structures, which is essential for drug development.

- Case Study : A study demonstrated that ammonium oxalate monohydrate significantly improved the crystallization of a specific enzyme, leading to higher resolution X-ray diffraction patterns that aided in elucidating the enzyme's structure .

Environmental Science

Soil Testing

This compound is employed in soil testing to extract metals from contaminated soils. It helps assess soil quality and inform remediation strategies.

| Application | Methodology | Findings |

|---|---|---|

| Metal Extraction | Soil leaching tests | Effective in mobilizing metals like iron and aluminum from soil matrices |

- Case Study : Research involving the application of ammonium oxalate in soil samples revealed its effectiveness in extracting heavy metals, providing critical data for environmental assessments .

Material Science

Synthesis of Oxalate-Based Materials

Ammonium oxalate monohydrate is utilized in synthesizing oxalate-based materials that enhance the properties of polymers and ceramics.

- Application Example : In one study, it was used to create composites with improved thermal stability and mechanical strength for use in construction materials .

Historical Preservation

Consolidation of Limestone

Ammonium oxalate monohydrate has been applied in the conservation of historical structures made from porous limestone. Its treatment helps consolidate the stone while maintaining its water transport properties.

Métodos De Preparación

Ammonium oxalate monohydrate can be synthesized through the reaction of oxalic acid with ammonium hydroxide. The reaction typically occurs in an aqueous solution, and the product is then crystallized to obtain the monohydrate form . Industrial production methods involve similar processes but on a larger scale, ensuring high purity and yield .

Análisis De Reacciones Químicas

Ammonium oxalate monohydrate undergoes several types of chemical reactions:

Oxidation: It can be oxidized to form carbon dioxide and water.

Reduction: It can be reduced to form glycolic acid.

Substitution: It can react with metal ions to form metal oxalates.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Mecanismo De Acción

The mechanism of action of ethanedioic acid, diammonium salt, monohydrate involves its ability to form complexes with metal ions. This property is utilized in various applications, such as chelation therapy and metal extraction processes . The molecular targets and pathways involved depend on the specific application and the metal ions present.

Comparación Con Compuestos Similares

Ammonium oxalate monohydrate is similar to other oxalate salts, such as:

Potassium oxalate monohydrate: Used in similar applications but with different solubility and reactivity properties.

Calcium oxalate: Commonly found in kidney stones and used in studies related to human health.

Sodium oxalate: Used in various industrial processes and as a standard in analytical chemistry.

Actividad Biológica

Ammonium oxalate monohydrate (AOM), with the chemical formula (NH4)2C2O4⋅H2O and CAS number 6009-70-7, is a compound that has garnered attention in various fields due to its biological activity. This article explores its biological properties, applications, and relevant research findings.

Ammonium oxalate monohydrate is a white crystalline solid that is soluble in water. It is commonly used in laboratories for various applications, including chemical analysis and synthesis. The compound is classified under several regulatory frameworks due to its potential toxicity, particularly when ingested or when it comes into contact with skin or eyes .

Biological Activity

1. Toxicological Profile

Ammonium oxalate monohydrate exhibits several toxicological effects. According to safety data sheets, it is harmful if swallowed or in contact with skin and can cause serious eye irritation . The acute toxicity (LD50) for oral exposure in rats has been reported at approximately 375 mg/kg, indicating a significant level of hazard associated with this compound .

2. Antimicrobial Properties

Research has indicated that ammonium oxalate may possess antimicrobial properties. A study investigating the effects of various oxalates on bacterial growth found that ammonium oxalate inhibited the growth of certain pathogenic bacteria, suggesting potential applications in food preservation and medical settings .

3. Role in Kidney Stone Formation

Ammonium oxalate is known to play a role in the formation of kidney stones, particularly calcium oxalate stones. Studies have shown that elevated levels of ammonium oxalate in urine can lead to increased crystallization of calcium oxalate, contributing to stone formation. This has implications for dietary recommendations and treatment strategies for individuals prone to nephrolithiasis .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, ammonium oxalate was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results demonstrated a clear inhibition zone around the ammonium oxalate samples, indicating effective antimicrobial activity at concentrations as low as 0.5% .

Case Study 2: Kidney Stone Research

A clinical study followed patients with recurrent calcium oxalate stones over one year. The study monitored urinary levels of ammonium oxalate and found a direct correlation between high levels of ammonium oxalate and the recurrence of stones. Patients were advised to modify their diets to reduce intake of foods high in oxalates .

Summary Table of Biological Effects

Propiedades

Número CAS |

6009-70-7 |

|---|---|

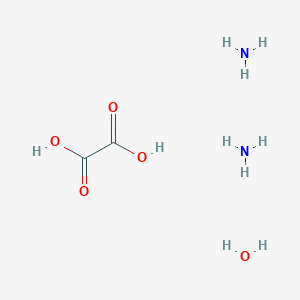

Fórmula molecular |

C2H7NO5 |

Peso molecular |

125.08 g/mol |

Nombre IUPAC |

azanium;2-hydroxy-2-oxoacetate;hydrate |

InChI |

InChI=1S/C2H2O4.H3N.H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);1H3;1H2 |

Clave InChI |

JRWKBXBBNURFHV-UHFFFAOYSA-N |

SMILES |

C(=O)(C(=O)[O-])[O-].[NH4+].[NH4+].O |

SMILES canónico |

C(=O)(C(=O)[O-])O.[NH4+].O |

Descripción física |

Solid; [Merck Index] |

Pictogramas |

Irritant |

Números CAS relacionados |

5972-73-6 37541-72-3 |

Sinónimos |

(NH4)2C2O4.H2O, Ethanedioic acid diammonium salt monohydrate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.